4-hydroxypanduratin A
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Overview
Description
4-hydroxypanduratin A is a natural product found in Boesenbergia rotunda with data available.
Scientific Research Applications
Antiviral Potential
4-Hydroxypanduratin A, derived from the Fingerroot plant, demonstrates significant antiviral properties. It's particularly noted for its potential as a drug against the Japanese Encephalitis Virus (JEV). The compound effectively inhibits the activity of the NS2B/NS3 protease, crucial for viral replication in JEV, suggesting its promise as a potential drug candidate for JEV infections (Seniya et al., 2013).
Antimicrobial Activity
Research has shown that 4-Hydroxypanduratin A possesses strong antimicrobial properties against significant foodborne pathogens, including Bacillus cereus and Staphylococcus aureus. Its rapid bacterial killing ability, as assessed by time-kill assays, underscores its potential as an antimicrobial agent in food safety applications (Marliyana et al., 2017).
Skin Health and Depigmentation
4-Hydroxypanduratin A has been studied for its effects on skin health, particularly in the context of depigmentation. It demonstrates inhibitory activity on melanin biosynthesis and tyrosinase activity, making it a potential ingredient for skin-whitening products and treatments for hyperpigmentation (Yoon et al., 2007).
Anti-inflammatory Properties
The compound has also been recognized for its anti-inflammatory effects. Studies indicate that it can significantly inhibit the production of nitric oxide and other inflammatory mediators, supporting its traditional use in the treatment of inflammatory-related diseases (Tewtrakul et al., 2009).
Inhibition of MMP-1 Expression
In the context of dermatology, 4-Hydroxypanduratin A has been found to inhibit the expression of Matrix Metalloproteinase-1 (MMP-1) in UV-irradiated human skin fibroblasts. This suggests its potential application in preventing or treating skin aging caused by UV exposure (Shim et al., 2009).
Potential in Cancer Treatment
The compound's efficacy in inhibiting the Nuclear Factor κB-dependent signaling pathway in human lung adenocarcinoma cells suggests its potential application in cancer treatment, particularly in managing inflammation-associated cancers (Tanigaki et al., 2019).
properties
Product Name |
4-hydroxypanduratin A |
---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C25H28O4/c1-15(2)9-11-19-16(3)10-12-20(17-7-5-4-6-8-17)23(19)25(29)24-21(27)13-18(26)14-22(24)28/h4-10,13-14,19-20,23,26-28H,11-12H2,1-3H3/t19-,20+,23-/m1/s1 |
InChI Key |
AYPOOQWQTQIRFW-ZRCGQRJVSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3 |
synonyms |
4-hydroxypanduratin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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